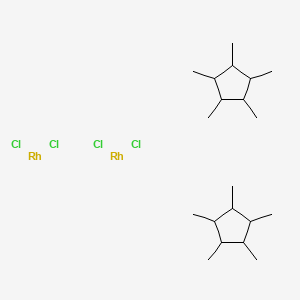
Pentamethylcyclopentadienylrhodium(III) chloride dimer
Descripción
Pentamethylcyclopentadienylrhodium(III) chloride dimer is an organometallic compound with the chemical formula ([ (C_5(CH_3)_5RhCl_2)]_2). It is a dark red, air-stable, diamagnetic solid that is commonly used as a reagent in organometallic chemistry . This compound is known for its catalytic properties and is widely used in various chemical reactions.
Propiedades
Fórmula molecular |
C20H40Cl4Rh2 |
|---|---|
Peso molecular |
628.1 g/mol |
Nombre IUPAC |
dichlororhodium;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/2C10H20.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*6-10H,1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
Clave InChI |
ATONPBANLOSCTK-UHFFFAOYSA-J |
SMILES canónico |
CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.Cl[Rh]Cl.Cl[Rh]Cl |
Origen del producto |
United States |
Métodos De Preparación
Pentamethylcyclopentadienylrhodium(III) chloride dimer is typically synthesized through the reaction of rhodium trichloride trihydrate with pentamethylcyclopentadiene in hot methanol. The product precipitates out of the solution as follows :
[ 2 C_5(CH_3)_5H + 2 RhCl_3(H_2O)_3 \rightarrow [ (C_5(CH_3)_5)RhCl_2]_2 + 2 HCl + 6 H_2O ]
This compound can also be synthesized using hexamethyl Dewar benzene and rhodium trichloride trihydrate. The hydrohalic acid necessary for the ring-contraction rearrangement is generated in situ in methanolic solutions of the rhodium salt .
Análisis De Reacciones Químicas
Pentamethylcyclopentadienylrhodium(III) chloride dimer undergoes various types of chemical reactions, including:
Oxidative Olefination Reactions: This compound acts as a catalyst in oxidative olefination reactions, where it facilitates the formation of carbon-carbon double bonds.
C-C Bond Cleavage of Secondary Alcohols: It is used to cleave carbon-carbon bonds in secondary alcohols.
Oxidative Annulation of Pyridines: This reaction involves the formation of annulated pyridine rings.
Ortho C-H Olefination of Phenol Derivatives: It catalyzes the olefination of ortho C-H bonds in phenol derivatives.
Amidation Reactions: It is used as a catalyst in amidation reactions, where it facilitates the formation of amide bonds.
Reductive Alkylation Reactions: This compound is also used in reductive alkylation reactions.
Aplicaciones Científicas De Investigación
Pentamethylcyclopentadienylrhodium(III) chloride dimer has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer involves the activation of C-H bonds and the formation of metal-carbon bonds. The compound’s rhodium center acts as a catalyst, facilitating various chemical transformations by coordinating with substrates and promoting the desired reactions . The Rh-μ-Cl bonds in the compound are labile and can cleave to form various adducts, which are crucial for its catalytic activity .
Comparación Con Compuestos Similares
Pentamethylcyclopentadienylrhodium(III) chloride dimer is similar to other pentamethylcyclopentadienyl metal complexes, such as:
Dichloro(pentamethylcyclopentadienyl)iridium(iii)dimer: This compound is used as a precursor to catalysts for asymmetric transfer hydrogenation of ketones.
Dichloro(pentamethylcyclopentadienyl)ruthenium(iii)polymer: This compound is used in various catalytic applications.
The uniqueness of dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer lies in its specific catalytic properties and its ability to facilitate a wide range of chemical reactions with high efficiency and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


